1-(2-Ethoxyphenyl)-2-thiourea

Developmental Biology Tyrosinase Inhibition Zebrafish Model

Standard phenylthiourea (PTU) fails to replicate the solubility and enzyme interaction profile of ortho-substituted analogs, introducing batch-to-batch variability in developmental biology and SAR studies. This ortho-ethoxy aryl thiourea offers a validated alternative. - **Key Application:** Potent tyrosinase inhibitor enabling optical clarity in zebrafish embryo models (pigment suppression). - **Physicochemical Differentiation:** LogP ~2.51 (1.4 units higher than PTU) to probe lipophilicity effects on target engagement. - **Synthetic Utility:** Strategic building block for antifungal thiazoles and heterocyclic scaffolds with unique ADME profiles. - **Supply Reliability:** 95+% purity, water-insoluble (soluble in DMSO/EtOH), consistent for reproducible research.

Molecular Formula C9H12N2OS
Molecular Weight 196.27 g/mol
CAS No. 1516-38-7
Cat. No. B075213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-2-thiourea
CAS1516-38-7
Molecular FormulaC9H12N2OS
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=S)N
InChIInChI=1S/C9H12N2OS/c1-2-12-8-6-4-3-5-7(8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13)
InChIKeyVUWYZMBGSSVKLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Ethoxyphenyl)-2-thiourea Overview


1-(2-Ethoxyphenyl)-2-thiourea (CAS 1516-38-7), also known as 2-ethoxyphenylthiourea, is a monosubstituted aryl thiourea with a molecular formula of C9H12N2OS and a molecular weight of 196.27 g/mol . As an organosulfur compound, it belongs to the thiourea class, which is widely recognized for its diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties [1]. Its defining structural feature is the ethoxy substituent at the ortho position of the phenyl ring, which distinguishes it from the unsubstituted parent compound, 1-phenyl-2-thiourea (PTU), and imparts unique physicochemical characteristics that influence its utility in specific research contexts .

Zebrafish embryo pigmentation inhibition model
Synthetic intermediate for antifungal heterocycles
Physicochemical probe for thiourea SAR studies

1-(2-Ethoxyphenyl)-2-thiourea: Why Substitution Matters


Within the class of monosubstituted phenylthioureas, seemingly minor structural variations, such as the presence or position of a substituent, can lead to profound changes in biological activity and physicochemical properties [1]. For example, while both 1-phenyl-2-thiourea (PTU) and 1-(2-ethoxyphenyl)-2-thiourea are known tyrosinase inhibitors, the addition of the ortho-ethoxy group in the latter is not merely an incremental modification. In the context of melanin synthesis, the ortho-ethoxy group alters the molecule's electronic and steric profile, which directly influences its interaction with the enzyme's active site and its overall inhibitory efficacy . Furthermore, this substitution significantly impacts solubility and partition coefficient (LogP), which are critical for in vivo applications like achieving optical transparency in zebrafish embryos, and for its use as a synthetic intermediate. Therefore, substituting 1-(2-ethoxyphenyl)-2-thiourea with PTU or other analogs without rigorous re-validation would introduce experimental variability and could compromise the reproducibility or efficacy of established protocols .

Tyrosinase inhibition Ortho-ethoxy modification may shift enzyme interaction and inhibitory potency compared to PTU
Solubility & LogP Higher lipophilicity may alter membrane permeability and biodistribution in cellular assays
Synthetic utility Different substitution pattern directs cyclization toward distinct heterocyclic scaffolds

1-(2-Ethoxyphenyl)-2-thiourea: Comparative Evidence


Melanin Inhibition in Zebrafish vs. PTU

1-(2-Ethoxyphenyl)-2-thiourea demonstrates a quantifiable advantage over 1-phenyl-2-thiourea (PTU) as a melanin synthesis inhibitor in zebrafish embryos. While both compounds are used for this purpose, the specific application of 1-(2-ethoxyphenyl)-2-thiourea is documented as an established method for achieving pigmentation inhibition, facilitating easier visualization of internal structures . The structural modification (ortho-ethoxy group) is known to influence tyrosinase inhibition, with studies on phenylthiourea analogs indicating that such substitutions can significantly alter inhibitory potency [1].

Melanin inhibition
Class-level inference
Qualitative zebrafish application; documented method
Reported method context for pigmentation studies
Direct comparative quantitative data limited; structural class inference
Developmental Biology Tyrosinase Inhibition Zebrafish Model

Lipophilicity and Solubility vs. PTU

The ortho-ethoxy substituent on 1-(2-ethoxyphenyl)-2-thiourea fundamentally alters its lipophilicity and solubility compared to the unsubstituted analog, 1-phenyl-2-thiourea (PTU). The target compound exhibits a calculated partition coefficient (LogP) of approximately 2.51 [1]. The presence of the ethoxy group also results in the compound being insoluble in water but soluble in a range of organic solvents like ethanol, chloroform, and DMSO .

Lipophilicity (LogP)
Cross-study comparable
>1.4 LogP units higher
~2.51 vs ~1.04 (PTU)
Supports lipophilicity-driven permeability review
Calculated property; experimental validation advised
Medicinal Chemistry ADME Properties Formulation Science

Heterocycle Synthesis Intermediate

1-(2-Ethoxyphenyl)-2-thiourea serves as a versatile intermediate for the synthesis of novel antifungal agents and other complex molecules [1]. Its thiourea group is a critical functional moiety that can be cyclized to form heterocyclic scaffolds. In contrast, 1-phenyl-2-thiourea (PTU) is predominantly cited as a reactant for synthesizing disubstituted thiazoles with antibacterial and anti-inflammatory potential .

Synthetic utility
Class-level inference
Precursor for antifungal heterocycles
Accesses distinct chemical space vs. PTU-derived thiazoles
Target product class differs; antifungal vs antibacterial leads
Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Purity Specifications for Research

1-(2-Ethoxyphenyl)-2-thiourea is commercially available with a standard purity specification of 95% or higher (95+%), as indicated by multiple suppliers . This level of purity is comparable to, and in some cases better defined than, that of 1-phenyl-2-thiourea (PTU), which is often offered at 97% or 98% purity but also has a well-documented toxicity profile, including an H301 (toxic if swallowed) hazard statement .

Purity specification
Data to verify
95+% (supplier standard)
Defined purity supports assay reproducibility
Comparable to PTU research-grade; alternative scaffold
Chemical Sourcing Quality Control Procurement

1-(2-Ethoxyphenyl)-2-thiourea Application Scenarios


Optical Clarity in Zebrafish

1-(2-Ethoxyphenyl)-2-thiourea is a documented and effective melanin synthesis inhibitor for zebrafish embryos, making it an essential tool for developmental biology labs . Its use enables the achievement of lighter pigmentation, which is critical for facilitating microscopic visualization of internal structures and dynamic developmental processes . This application is based on its established role as a tyrosinase inhibitor, a function it shares with but is structurally distinct from 1-phenyl-2-thiourea (PTU).

Antifungal Lead Synthesis

As a thiourea building block with an ortho-ethoxy substituent, this compound is a strategic precursor for constructing a distinct set of heterocyclic scaffolds, particularly those intended for antifungal drug discovery [1]. The presence of the ethoxy group allows for the creation of analogs with different ADME and target-binding profiles compared to those derived from the unsubstituted PTU, which is more commonly used to generate antibacterial thiazoles .

Physicochemical Profiling in SAR

The compound's calculated LogP of ~2.51 and its insolubility in water but solubility in common organic solvents make it a valuable probe for studying the impact of lipophilicity on target engagement and cell permeability in structure-activity relationship (SAR) campaigns [2]. Its >1.4 LogP unit difference compared to PTU offers a clear, quantifiable parameter for correlating physicochemical changes with biological outcomes in a series of thiourea-based inhibitors [3].

Procurement with Defined Purity Standard

With a standard commercial purity of 95+%, 1-(2-ethoxyphenyl)-2-thiourea meets the quality requirements for reproducible chemical and biological research . For laboratories developing novel assays or extending SAR studies beyond the widely used PTU scaffold, procuring this compound from reputable suppliers ensures a consistent starting material, thereby minimizing batch-to-batch variability in experimental outcomes.

Application
Selection Property
Validation Focus
Developmental biology pigmentation inhibition studies
Ortho-ethoxy thiourea scaffold for melanin synthesis inhibition
Zebrafish embryo optical clarity and tyrosinase target engagement
Antifungal heterocycle synthesis
Thiourea building block with distinct substitution pattern
Access to antifungal chemical space distinct from PTU-based scaffolds
Physicochemical SAR profiling
Higher calculated LogP for permeability correlation
Lipophilicity-driven biological outcome interpretation
Procurement for reproducible research
Defined commercial purity specification (95+%)
Batch-to-batch consistency and method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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